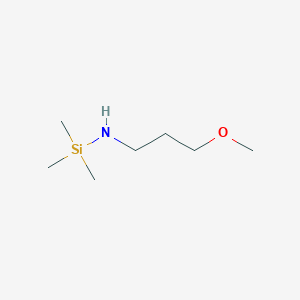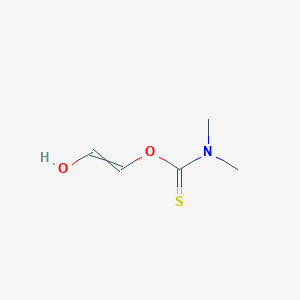
O-(2-Hydroxyethenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Hydroxyethenyl) dimethylcarbamothioate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethenyl group attached to a dimethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxyethenyl) dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioate with a suitable hydroxyethenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial process typically includes steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-Hydroxyethenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: O-(2-Hydroxyethenyl) dimethylcarbamothioate is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe or a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It is investigated for its potential therapeutic applications, including as an enzyme inhibitor or a modulator of biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in the development of new products with specific functionalities.
Mécanisme D'action
The mechanism of action of O-(2-Hydroxyethenyl) dimethylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyethenyl group can form hydrogen bonds or participate in covalent interactions, influencing the activity of the target molecules. The dimethylcarbamothioate moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- O-(2-Hydroxyethyl) dimethylcarbamothioate
- O-(2-Hydroxypropyl) dimethylcarbamothioate
- O-(2-Hydroxybutyl) dimethylcarbamothioate
Comparison: Compared to its analogs, O-(2-Hydroxyethenyl) dimethylcarbamothioate exhibits unique reactivity due to the presence of the hydroxyethenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds.
Propriétés
Numéro CAS |
919477-05-7 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
O-(2-hydroxyethenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NO2S/c1-6(2)5(9)8-4-3-7/h3-4,7H,1-2H3 |
Clé InChI |
WZMOWJQPHKQIPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)OC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



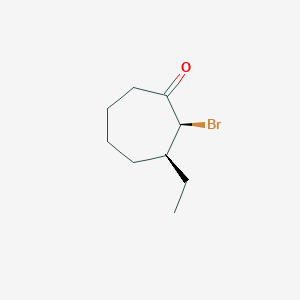
![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
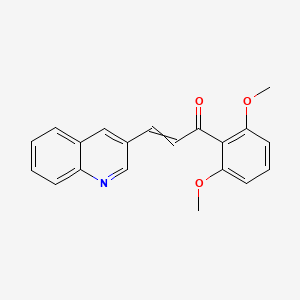
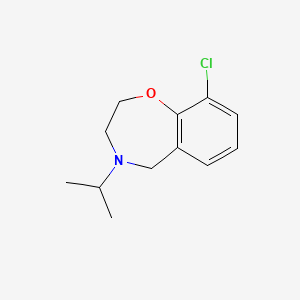
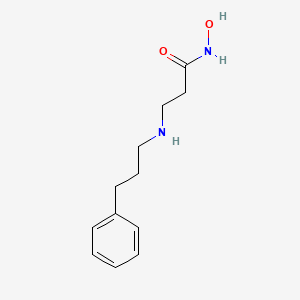
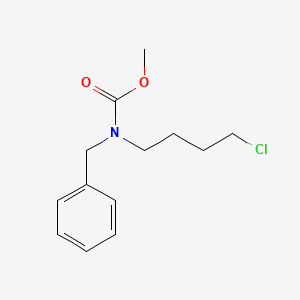
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
